
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a naphthalene ring attached to a dihydro-indazole moiety, making it a unique and potentially valuable compound in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole derivative . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Oxidation: The compound can be oxidized to form the corresponding indazole-3-one derivative.
Reduction: Reduction of the compound can lead to the formation of dihydro-indazole derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the naphthalene or indazole rings, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-one derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .
Aplicaciones Científicas De Investigación
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one has several scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it is studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
In medicine, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases . Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, in the industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as indazole derivatives and naphthalene-based compounds. Some similar compounds include:
Indazole-3-one derivatives: These compounds share the indazole core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Naphthalene-based compounds: These compounds contain the naphthalene ring and are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined indazole and naphthalene structures, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H14N2O |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C18H14N2O/c21-18-16-10-3-4-11-17(16)19-20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2 |
Clave InChI |
SXKBSXCUDSHBDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



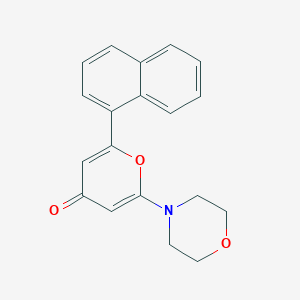
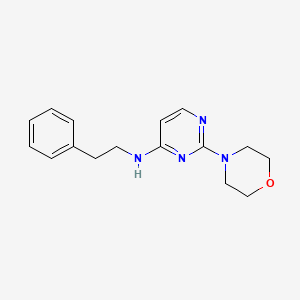
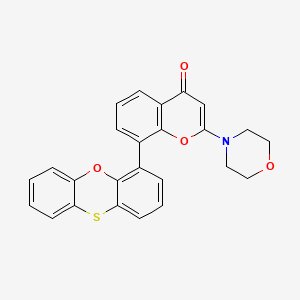
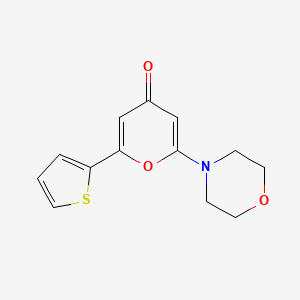
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
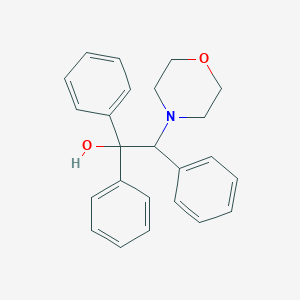
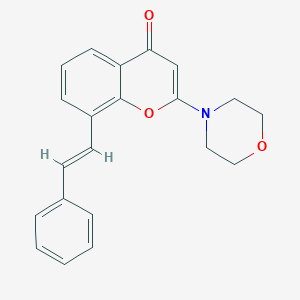
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
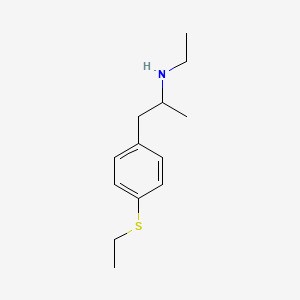

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)